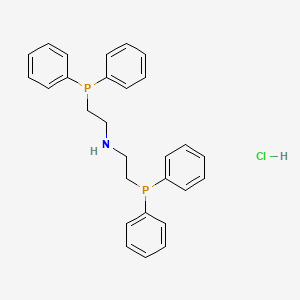

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride

説明

特性

IUPAC Name |

2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NP2.ClH/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20,29H,21-24H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDUVHMGGDOIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClNP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611062 | |

| Record name | 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66534-97-2 | |

| Record name | Ethanamine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66534-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride involves several steps. One common method includes the reaction of Ph2PH (diphenylphosphine) with potassium tert-butoxide in tetrahydrofuran (THF) at 0°C. This is followed by the addition of dichloroethylenediamine hydrochloride . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

化学反応の分析

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include acid chlorides, anhydrides, isocyanates, and alkyl chlorocarbonates. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride has a wide range of applications in scientific research:

Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and processes.

Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.

作用機序

The mechanism of action of Bis(2-(diphenylphosphino)ethyl)amine hydrochloride involves its role as a ligand. It coordinates with transition metals to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions by lowering the activation energy and increasing reaction rates .

類似化合物との比較

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:

Bis(2-(di-tert-butylphosphino)ethyl)amine: This compound has similar ligand properties but different steric and electronic effects due to the tert-butyl groups.

Bis(2-(diphenylphosphaneyl)ethyl)amine: Another related compound with similar applications in coordination chemistry. The uniqueness of this compound lies in its balance of steric hindrance and electronic properties, making it particularly effective in forming stable complexes with transition metals.

生物活性

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, with the chemical formula C28H30ClNP2, is a phosphine-based ligand extensively utilized in coordination chemistry. This compound plays a critical role in catalysis, particularly in the formation of transition metal complexes, which are essential for various chemical reactions, including asymmetric synthesis and organic transformations.

The biological activity of this compound primarily stems from its ability to form stable complexes with transition metals. These complexes can exhibit various biological effects, including:

- Catalytic activity : Facilitating biochemical reactions.

- Anticancer properties : Some metal complexes have shown potential in inhibiting cancer cell proliferation.

Anticancer Research

Recent studies have investigated the anticancer properties of metal complexes formed with this compound. For example, nickel complexes derived from this ligand have been tested against human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The results indicated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell growth ( ).

| Complex Type | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Ni Complex | MCF7 | 12.5 |

| Ni Complex | HT29 | 15.0 |

Coordination Chemistry Applications

The compound's utility extends beyond anticancer applications; it is also pivotal in synthesizing chiral aminodiphosphine ligands. These ligands are essential in asymmetric catalysis, influencing the selectivity and efficiency of chemical reactions ( ).

Case Studies

- Platinum Complexes : Research has demonstrated that platinum complexes of this compound exhibit unique reactivity patterns and biological activity. These complexes can be synthesized to enhance their anticancer efficacy ( ).

- Ethylene Trimerization : A study focused on the use of this ligand in ethylene trimerization reactions showed that it significantly improved yields compared to other ligands. The ability to stabilize transition states was attributed to the ligand's steric and electronic properties ( ).

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar ligands:

| Ligand Name | Properties | Applications |

|---|---|---|

| Bis(2-(di-tert-butylphosphino)ethyl)amine | Higher steric hindrance | Catalysis in bulky substrates |

| Bis(2-(diphenylphosphaneyl)ethyl)amine | Different electronic properties | Coordination chemistry and catalysis |

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis protocols for Bis(2-(diphenylphosphino)ethyl)amine hydrochloride?

- Methodological Answer : Synthesis typically involves reacting 2-(diphenylphosphino)ethylamine with hydrochloric acid under controlled anhydrous conditions. Key steps include:

- Maintaining inert atmospheres (e.g., nitrogen/argon) to prevent oxidation of phosphine groups.

- Purification via recrystallization using ethanol/water mixtures to isolate the hydrochloride salt.

- Characterization by P NMR to confirm phosphine ligand integrity (δ ≈ 20–25 ppm for arylphosphines) and elemental analysis for stoichiometric validation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm organic backbone structure; P NMR to assess phosphine coordination.

- X-ray crystallography : Resolve crystal structure to confirm bond angles/distances, particularly P–N and P–C bonds.

- Elemental analysis : Validate C, H, N, Cl, and P content within ±0.4% of theoretical values .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : Acts as a bidentate ligand in transition-metal catalysis (e.g., Pd, Ni, or Ru complexes). Key applications:

- Cross-coupling reactions : Suzuki-Miyaura or Heck reactions, where its electron-rich phosphine groups stabilize metal centers.

- Catalytic hydrogenation : Enhances enantioselectivity in asymmetric reductions when paired with chiral metal complexes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported catalytic efficiencies of metal complexes derived from this ligand?

- Methodological Answer : Systematically evaluate variables:

- Ligand-to-metal ratios : Optimize stoichiometry (e.g., 1:1 vs. 2:1 ligand:metal) to balance activity vs. steric hindrance.

- Solvent effects : Compare polar aprotic (e.g., DMF) vs. non-polar (toluene) solvents to assess solvation impacts.

- Theoretical modeling : Use DFT calculations to correlate electronic properties (e.g., ligand donor strength) with experimental turnover numbers .

Q. What strategies mitigate ligand degradation under oxidative reaction conditions?

- Methodological Answer :

- Additive screening : Introduce reductants (e.g., ascorbic acid) to scavenge reactive oxygen species.

- Ligand modification : Replace phenyl groups with electron-withdrawing substituents (e.g., –CF) to enhance oxidative stability.

- In situ monitoring : Use P NMR to track phosphine oxidation to phosphine oxide byproducts during catalysis .

Q. How can computational methods enhance understanding of this ligand’s electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.

- Natural Bond Orbital (NBO) analysis : Quantify donor-acceptor interactions in metal-ligand complexes.

- Molecular dynamics simulations : Model solvation effects on ligand conformation during catalysis .

Q. What experimental designs resolve contradictions in substrate scope limitations for cross-coupling reactions?

- Methodological Answer :

- High-throughput screening : Test >50 substrates (e.g., aryl halides with varying steric/electronic profiles) under standardized conditions.

- Kinetic studies : Measure activation barriers (ΔG) for problematic substrates to identify rate-limiting steps.

- Crystallographic analysis : Compare metal-ligand bond metrics in active vs. inactive complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。